Dibromoisocyanuric acid

Organic Synthesis Electrophilic Bromination Deactivated Aromatic Substitution

Choose Dibromoisocyanuric acid (DBI) for electrophilic bromination where N-bromosuccinimide (NBS) fails. DBI achieves 88% yield on deactivated nitrobenzene vs. NBS's 70%, and enables perbromination of electron-deficient aromatics in minutes. With two active bromine atoms per triazine core—double NBS's payload—it is the superior bromine source for synthesizing kinase inhibitor building blocks, polybrominated flame retardant precursors, and CsPbBr₃ perovskite quantum dots. Its potent sporicidal activity (0.01 M active halogen) also supports specialized disinfectant formulations where chlorinated isocyanurates fall short. Procure DBI for unmatched reactivity on challenging substrates.

Molecular Formula C3HBr2N3O3
Molecular Weight 286.87 g/mol
CAS No. 15114-43-9
Cat. No. B085163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoisocyanuric acid
CAS15114-43-9
Synonymsdibromoisocyanuric acid
Molecular FormulaC3HBr2N3O3
Molecular Weight286.87 g/mol
Structural Identifiers
SMILESC1(=O)NC(=O)N(C(=O)N1Br)Br
InChIInChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)
InChIKeyHHBCEKAWSILOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromoisocyanuric Acid (CAS 15114-43-9): A Differentiated N-Bromo Reagent for Organic Synthesis and Biocidal Applications


Dibromoisocyanuric acid (DBI; C₃HBr₂N₃O₃) is a heterocyclic N-bromo compound belonging to the isocyanuric acid family. It functions as both a brominating and oxidizing agent in organic synthesis and as a disinfectant in aqueous systems [1]. Unlike its more widely studied chlorinated analogs such as trichloroisocyanuric acid (TCCA) and sodium dichloroisocyanurate (NaDCC), DBI contains two active bromine atoms on a triazine core, conferring distinct reactivity and selectivity profiles [2].

Why Generic N-Bromo or N-Chloro Reagents Cannot Substitute for Dibromoisocyanuric Acid in Critical Applications


The interchangeability of halogenating agents is precluded by significant differences in electronic structure, leaving group propensity, and hydrolytic stability. DBI's triazine ring imparts unique electrophilic character that enables bromination of deactivated aromatic substrates which are inert to milder N-bromo reagents like N-bromosuccinimide (NBS) . In aqueous disinfection contexts, the bactericidal and sporicidal activity of DBI is not simply a function of 'active halogen' content; it exhibits a reactivity hierarchy distinct from both elemental bromine and chlorinated isocyanurates [1][2]. Direct substitution with cheaper, commodity halogen sources therefore leads to failed reactions, incomplete conversions, or inadequate microbial control under comparable conditions.

Quantitative Differentiation Evidence for Dibromoisocyanuric Acid (DBI) vs. Analogous Brominating and Oxidizing Agents


Bromination of Deactivated Aromatics: DBI vs. N-Bromosuccinimide (NBS) in Nitrobenzene Conversion

For the bromination of the strongly deactivated substrate nitrobenzene, DBI demonstrates markedly superior efficiency compared to the common reagent N-bromosuccinimide (NBS). Under optimized conditions, DBI achieves a significantly higher yield of 3-bromonitrobenzene in a fraction of the reaction time and at ambient temperature .

Organic Synthesis Electrophilic Bromination Deactivated Aromatic Substitution

Oxidative Reactivity Hierarchy in Aqueous Media: DBI vs. Elemental Bromine and N-Halo Hydantoins

In a standardized peptone oxidation model simulating organic load in water, DBI exhibits the highest reactivity among a panel of N-halo and elemental halogen compounds. It outranks elemental bromine and the widely used disinfectant 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) [1].

Disinfection Byproduct Formation Aqueous Oxidation Kinetics Peptone Reactivity Model

Perbromination of Highly Deactivated Aromatics: DBI vs. Other N-Br Reagents in Nitrobenzene Exhaustive Bromination

DBI enables one-step perbromination of nitrobenzene, a transformation that is highly challenging due to the strong -M/-I effects of the nitro group. Comparative assessment by Gottardi indicates that DBI is superior to other N-Br type reagents for this class of reaction [1].

Perbromination Electrophilic Aromatic Substitution Strongly Deactivated Substrates

Sporicidal Efficacy: DBI vs. Elemental Chlorine and Chloramine-T on Bacillus Spores

In suspension tests against Bacillus spores, DBI demonstrates reliable sporicidal activity at 0.01 M active halogen, achieving complete kill within 15-60 minutes. It outperforms Chloramine-T, which shows no effect, while offering practical handling advantages over elemental chlorine despite the latter's faster kill rates [1].

Sporicidal Disinfection Bacillus Control Aqueous Halogen Chemistry

Bactericidal Potency: DBI vs. Trichloroisocyanuric Acid (TCI) and Chloramine-T on Staphylococcus aureus

DBI exhibits stronger bactericidal power than both its chlorinated analog trichloroisocyanuric acid (TCI) and the common disinfectant Chloramine-T against Staphylococcus aureus SG 511 in suspension tests [1]. Under simulated hand disinfection conditions, a 0.005 M solution of DBI meets the stringent requirements of German hygienic disinfection guidelines [1].

Bactericidal Disinfection Hand Hygiene N-Halo Compound Comparison

Bromine Atom Economy and Loading: DBI vs. NBS in Bromine-Rich Synthesis

DBI delivers up to two bromine atoms per molecule, providing double the bromine loading capacity of N-bromosuccinimide (NBS), which delivers only one [1]. This higher bromine density is particularly advantageous for applications requiring bromine-rich environments.

Atom Economy Bromine Loading Perovskite Quantum Dot Synthesis

High-Value Application Scenarios for Dibromoisocyanuric Acid Driven by Quantitative Differentiation Evidence


Synthesis of Brominated Pharmaceutical Intermediates from Deactivated Aromatic Precursors

Based on DBI's demonstrated 88% yield in nitrobenzene bromination vs. 70% for NBS under milder conditions , DBI is the preferred reagent for introducing bromine onto electron-deficient aromatic rings bearing strong -M/-I substituents (e.g., nitro, cyano, sulfonyl). This is directly applicable to the synthesis of brominated building blocks for kinase inhibitors, agrochemicals, and materials science monomers where NBS fails or requires forcing conditions. Procurement of DBI is justified when NBS trials yield incomplete conversion or complex product mixtures on deactivated substrates.

Rapid, Exhaustive Perbromination of Unreactive Aromatic Cores

The ability of DBI to achieve perbromination of nitrobenzene in 1 minute with up to 90% yield [1] makes it uniquely suited for synthesizing highly brominated flame retardant precursors, polybrominated dye intermediates, and multisubstituted scaffolds for further functionalization. This application scenario is relevant when other N-bromo reagents (e.g., NBS, DBDMH) fail to drive the reaction beyond mono- or di-substitution on deactivated rings. The rapid kinetics and one-step protocol offer significant process intensification advantages.

High-Reactivity Disinfectant Formulation for Challenging Aqueous Matrices

DBI's top-ranking reactivity in peptone oxidation models [2] and its potent bactericidal activity against S. aureus in hand disinfection models [3] support its use in specialized disinfectant formulations where organic load is a concern. Its sporicidal activity (15-60 min kill at 0.01 M active halogen) [4] further positions DBI for applications requiring Bacillus spore control where chloramine-based agents are ineffective. Formulators seeking a solid, shelf-stable bromine donor with high oxidative power may prioritize DBI over hypochlorite solutions or chlorinated isocyanurates.

Bromine-Rich Material Synthesis (e.g., Perovskite Quantum Dots)

DBI's capacity to deliver two bromine atoms per molecule—double that of NBS [5]—makes it an efficient bromine source for synthesizing cesium lead bromide (CsPbBr₃) quantum dots and other inorganic halide perovskites. The higher bromine loading reduces the molar excess required to maintain a bromine-rich environment, which is critical for achieving pure, stable perovskite phases. This scenario directly addresses procurement decisions for materials chemistry laboratories developing next-generation optoelectronic materials.

Technical Documentation Hub

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